molecular formula C14H16ClNO3 B14589606 N-(4-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61643-68-3

N-(4-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

Cat. No.: B14589606
CAS No.: 61643-68-3
M. Wt: 281.73 g/mol
InChI Key: JOQQUPQGCSVUDN-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethoxymethylidene group, and a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide can be achieved through a multi-step process involving the following key steps:

    Formation of the 4-Chloro-2-methylphenylamine: This can be synthesized by the chlorination of 2-methylphenylamine using a chlorinating agent such as thionyl chloride.

    Condensation Reaction: The 4-Chloro-2-methylphenylamine is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide
  • N-(4-Methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide
  • N-(4-Chloro-2-methylphenyl)-3-oxobutanamide

Uniqueness

N-(4-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloro and ethoxymethylidene groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

61643-68-3

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

InChI

InChI=1S/C14H16ClNO3/c1-4-19-8-12(10(3)17)14(18)16-13-6-5-11(15)7-9(13)2/h5-8H,4H2,1-3H3,(H,16,18)

InChI Key

JOQQUPQGCSVUDN-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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